molecular formula C11H13F3N6 B2541663 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine CAS No. 925580-06-9

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine

Cat. No.: B2541663
CAS No.: 925580-06-9
M. Wt: 286.262
InChI Key: VJINQPPROOIFAN-UHFFFAOYSA-N
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Description

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide to introduce the ethyl and methyl groups.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the pyrazole derivative with appropriate reagents such as trifluoromethylpyrimidine precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is used in the development of advanced materials due to its unique electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding.

    Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with active sites of enzymes, leading to inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)pyrimidine: Contains a piperidinyl group, altering its biological activity and chemical properties.

Uniqueness

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine is unique due to the presence of both the hydrazino and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-(1-ethyl-3-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N6/c1-3-20-5-7(6(2)19-20)8-4-9(11(12,13)14)17-10(16-8)18-15/h4-5H,3,15H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJINQPPROOIFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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